molecular formula C7H15Cl2N3O B1414286 2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride CAS No. 2197416-30-9

2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride

Cat. No.: B1414286
CAS No.: 2197416-30-9
M. Wt: 228.12 g/mol
InChI Key: PFYOPWACPPBKLY-UHFFFAOYSA-N
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Description

2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O. It is a derivative of pyrazino[1,2-a]pyrazine, a bicyclic structure that is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride typically involves a multi-step process. One common method includes the following steps :

    Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.

    Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.

    Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where different nucleophiles replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride involves its interaction with specific molecular targets and pathways . It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (9aR)-Octahydropiperazino[2,1-c]morpholine dihydrochloride
  • (9aR)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride
  • (9aR)-1,3,4,6,7,8,9,9a-Octahydropyrazino[2,1-c][1,4]oxazine

Uniqueness

2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.2ClH/c11-7-6-5-8-1-3-10(6)4-2-9-7;;/h6,8H,1-5H2,(H,9,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYOPWACPPBKLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC(=O)C2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride
Reactant of Route 2
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride
Reactant of Route 3
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride
Reactant of Route 4
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride
Reactant of Route 5
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride
Reactant of Route 6
2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride

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